molecular formula C16H15N3O4S B14797449 N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide

Cat. No.: B14797449
M. Wt: 345.4 g/mol
InChI Key: KWFKNDPXTKXGHH-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenylpropanamide backbone with a hydroxy-nitrophenyl and carbamothioyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide typically involves the reaction of 2-hydroxy-5-nitroaniline with phenylpropanoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to interfere with signaling pathways such as the phosphatidylinositol-3 kinase pathway, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide: Similar structure but with additional methyl groups on the benzene ring.

    N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: Contains a chloro substituent instead of a phenyl group.

Uniqueness

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide

InChI

InChI=1S/C16H15N3O4S/c20-14-8-7-12(19(22)23)10-13(14)17-16(24)18-15(21)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,20H,6,9H2,(H2,17,18,21,24)

InChI Key

KWFKNDPXTKXGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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